molecular formula C20H23ClFN3O B2456116 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-23-3

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2456116
CAS No.: 1049374-23-3
M. Wt: 375.87
InChI Key: FSARXKLYHQDASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, and a phenylpiperazine moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Reduction: The nitro group is reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The amine group is then substituted with the desired functional groups, such as chloro and fluoro groups, using appropriate halogenating agents.

    Coupling Reaction: The final step involves coupling the substituted benzamide with the phenylpiperazine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2), fluorinating agents like diethylaminosulfur trifluoride (DAST)

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery for conditions like Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar phenylpiperazine moiety, investigated for its acetylcholinesterase inhibitory activity.

    2-chloro-6-fluorobenzamide: A simpler analog with similar chloro and fluoro substitutions on the benzamide core.

Uniqueness

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its combination of functional groups, which impart specific chemical properties and potential biological activities. The presence of the phenylpiperazine moiety distinguishes it from simpler analogs and contributes to its potential as a lead compound in drug discovery.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSARXKLYHQDASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.